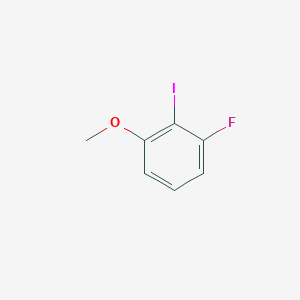

3-Fluoro-2-iodoanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-iodo-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTMVKLYWHEOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7079-54-1 | |

| Record name | 1-fluoro-2-iodo-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic protocols for 3-Fluoro-2-iodoanisole, a valuable substituted aromatic compound with applications in medicinal chemistry and materials science. This document delves into the core synthetic strategies, offering detailed experimental procedures, mechanistic insights, and critical analysis of each approach to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

This compound (CAS No. 7079-54-1) is a halogenated aromatic ether.[1][2] Its structure, featuring a fluorine atom, an iodine atom, and a methoxy group on a benzene ring, makes it a versatile building block in organic synthesis. The presence of both fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a handle for introducing diverse substituents.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The primary strategies discussed herein are:

-

Directed Ortho-Metalation (DoM) of 3-Fluoroanisole: A powerful and regioselective method that utilizes the directing ability of the methoxy group to achieve lithiation and subsequent iodination at the ortho position.

-

Electrophilic Aromatic Iodination: Direct iodination of 3-fluoroanisole, although potentially leading to mixtures of isomers, can be optimized for the desired product.

-

Diazotization of 2-Amino-3-fluoroanisole: A classical approach for the introduction of iodine, proceeding through a diazonium salt intermediate.

Protocol 1: Directed Ortho-Metalation (DoM) of 3-Fluoroanisole

This is often the most reliable and regioselective method for the synthesis of this compound. The methoxy group in 3-fluoroanisole acts as a powerful directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base. The resulting aryllithium species is then quenched with an iodine source.

Causality Behind Experimental Choices:

-

Organolithium Base: n-Butyllithium (n-BuLi) is a commonly used strong base for ortho-lithiation due to its high reactivity and commercial availability. The choice of the alkyllithium can influence the rate and selectivity of the reaction.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium species, preventing aggregation and enhancing reactivity.

-

Temperature: The reaction is conducted at low temperatures (-78 °C) to control the exothermicity of the lithiation step and to prevent side reactions, such as decomposition of the organolithium intermediate.

-

Iodine Source: Molecular iodine (I₂) is a readily available and effective electrophile for quenching the aryllithium intermediate.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound via Directed Ortho-Metalation.

Detailed Step-by-Step Methodology:

-

To a solution of 3-fluoroanisole (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 3-Fluoroanisole | - |

| Key Reagents | n-Butyllithium, Iodine | - |

| Solvent | Anhydrous THF | - |

| Temperature | -78 °C to room temp. | - |

| Typical Yield | 60-80% | - |

Protocol 2: Electrophilic Aromatic Iodination

Direct iodination of 3-fluoroanisole is a more straightforward approach but can be less regioselective. The methoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, which can lead to a mixture of iodinated products. However, by carefully choosing the iodinating agent and reaction conditions, the formation of the desired 2-iodo isomer can be favored.

Causality Behind Experimental Choices:

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine.[3] Its reactivity can be enhanced by the addition of an acid catalyst.

-

Acid Catalyst: A Brønsted or Lewis acid can activate NIS, making the iodine more electrophilic and promoting the reaction. The choice of acid can influence the regioselectivity.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is typically used.

Experimental Workflow Diagram:

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-iodoanisole

Introduction: The Strategic Importance of Fluorinated Aryl Halides in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for modulating physicochemical and pharmacokinetic properties. The introduction of fluorine can profoundly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly valuable.[1][2] 3-Fluoro-2-iodoanisole (CAS No. 7079-54-1), a trifunctional aromatic compound, represents a particularly strategic intermediate. Its unique substitution pattern—featuring a directing methoxy group, a nucleophilic-directing fluorine atom, and a versatile iodine atom amenable to cross-coupling reactions—positions it as a powerful tool for the synthesis of complex, high-value molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in both established data and predictive analysis. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this reagent's characteristics to effectively integrate it into their synthetic workflows. We will delve into its structural and physical properties, propose a robust synthetic protocol based on established organometallic principles, predict its spectroscopic signature, and outline critical safety and handling procedures.

Section 1: Chemical Identity and Core Properties

This compound is a dense, colorless to pale yellow liquid at standard temperature and pressure.[3] Its key identifiers and fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7079-54-1 | [3] |

| IUPAC Name | 1-Fluoro-2-iodo-3-methoxybenzene | |

| Synonyms | 6-Fluoro-2-methoxyiodobenzene | |

| Molecular Formula | C₇H₆FIO | [3] |

| Molecular Weight | 252.02 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Density | 1.859 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.597 | [3] |

| Boiling Point | No experimental data available. Predicted: ~240 °C. For comparison, the boiling point of 3-iodoanisole is 244-245 °C. | [4][5] |

Section 2: Proposed Synthesis via Directed Ortho-Metalation (DoM)

While specific literature detailing the synthesis of this compound is not prevalent, a highly efficient and regioselective route can be confidently proposed based on the well-established principles of Directed ortho-Metalation (DoM).[2][6] This strategy leverages the ability of a directing metalation group (DMG), in this case, the methoxy group of the 3-fluoroanisole starting material, to guide deprotonation to the adjacent ortho position.

The methoxy group is a moderately strong DMG, capable of coordinating with an organolithium base.[7] The fluorine atom, while a weak DMG itself, is strongly electron-withdrawing and increases the kinetic acidity of the adjacent C-H bond at the C2 position, further favoring lithiation at this site over the C4 position. This synergistic effect ensures high regioselectivity.

Experimental Protocol: Synthesis of this compound

Reaction Scheme: (Starting Material: 3-Fluoroanisole -> Product: this compound)

Materials:

-

3-Fluoroanisole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.1 eq)

-

Iodine (I₂, 1.2 eq)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere of argon or nitrogen, add 3-fluoroanisole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

-

Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The causality for this low temperature is to prevent side reactions and potential decomposition of the highly reactive aryllithium intermediate.[6]

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the ortho-lithiated species is typically rapid but allowing sufficient time ensures complete deprotonation.

-

Iodination: Dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change will be observed as the iodine is consumed. The use of a slight excess of the electrophile (iodine) is crucial to drive the reaction to completion.

-

Quenching: After stirring for an additional 30 minutes at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

-

Workup: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Section 3: Predicted Spectroscopic Characteristics

While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet for the methoxy group.

-

-OCH₃: A sharp singlet is predicted around δ 3.8-4.0 ppm.[8]

-

Aromatic Protons (H4, H5, H6): The aromatic region (δ 6.5-7.5 ppm) will display a complex pattern due to spin-spin coupling between the protons and with the ¹⁹F nucleus.

-

The proton at C6 (ortho to fluorine) will likely appear as a doublet of doublets (or triplet) due to coupling with H5 and the fluorine atom (³JHF).

-

The proton at C4 (ortho to iodine) will likely be a doublet of doublets due to coupling with H5 and a smaller four-bond coupling to fluorine (⁴JHF).

-

The proton at C5 will appear as a complex multiplet, likely a triplet of doublets, coupled to H4, H6, and fluorine.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.

-

C-F (C3): A large doublet with a ¹JCF coupling constant of approximately 240-250 Hz is expected.[8]

-

C-I (C2): The signal for this carbon will be significantly upfield due to the heavy atom effect of iodine and will show a ²JCF coupling.

-

C-OCH₃ (C1): This carbon will exhibit a ³JCF coupling.

-

Aromatic CH carbons: C4, C5, and C6 will appear as doublets with smaller ³JCF and ⁴JCF couplings.[8]

-

-OCH₃: A singlet around δ 55-60 ppm is expected.[8]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[9][10]

-

A single resonance is expected for the fluorine atom on the aromatic ring.

-

The signal will be split into a multiplet (likely a doublet of doublet of doublets) due to coupling with the three aromatic protons (H2, H4, H5). The ortho coupling (³JHF) is typically the largest.[10]

-

The chemical shift for an aryl fluoride is expected in the range of -110 to -170 ppm relative to CFCl₃.[11]

Mass Spectrometry

Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z = 252.

-

Molecular Ion (M⁺): The peak at m/z = 252 will be the heaviest peak in the spectrum, corresponding to the full molecular weight.[12]

-

Key Fragmentation: Common fragmentation pathways for aryl halides and ethers include:[13][14]

-

Loss of a methyl radical (·CH₃) from the methoxy group, resulting in a fragment at m/z = 237.

-

Loss of iodine (·I), leading to a significant peak at m/z = 125. This is often a very favorable fragmentation pathway for iodoaromatics.

-

Loss of a formyl radical (·CHO) from the M-CH₃ fragment, giving a peak at m/z = 208.

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

-

C-H stretch (aliphatic, -OCH₃): Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C stretch (aromatic): Several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (aryl ether): A strong, characteristic band around 1250 cm⁻¹.

-

C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

-

C-I stretch: This vibration occurs at a low frequency, typically below 600 cm⁻¹, and may be outside the range of standard mid-IR spectrometers.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions due to its acute oral toxicity.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [3] |

| Signal Word | Danger | [3] |

| Hazard Statement | H301: Toxic if swallowed. | [3] |

| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | [3] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 | [3] |

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any potential vapors.

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure. Avoid pouring.

-

Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Section 5: Applications in Research and Development

The trifunctional nature of this compound makes it a highly valuable building block, particularly in medicinal chemistry. The iodine atom serves as a versatile handle for introducing molecular complexity through a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.

The fluorine and methoxy groups work in concert to modulate the electronic properties of the aromatic ring. This electronic tuning is critical for:

-

Optimizing Drug-Target Interactions: Altering the pKa of nearby functional groups or participating in specific hydrogen or halogen bonds within a protein active site.[15]

-

Enhancing Pharmacokinetic Properties: The C-F bond is exceptionally stable, and its presence can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1][2]

-

Improving CNS Penetration: Judicious fluorination can increase the lipophilicity of a molecule, which can aid its ability to cross the blood-brain barrier.[15]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. While a lack of published experimental spectroscopic data requires a predictive approach to characterization, its synthesis is readily achievable through established, high-yielding methodologies like Directed ortho-Metalation. Its toxicological profile necessitates careful handling, but its potential applications in constructing complex, fluorinated molecules for the pharmaceutical and agrochemical industries are significant. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize this powerful synthetic building block.

References

- 1. 3-Iodoanisole synthesis - chemicalbook [chemicalbook.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chembk.com [chembk.com]

- 5. 3-ヨードアニソール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. benchchem.com [benchchem.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-Depth Technical Guide to 3-Fluoro-2-iodoanisole: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Aryl Halides

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as versatile and indispensable building blocks. Among these, molecules bearing both fluorine and a heavier halogen, such as iodine, offer a unique combination of properties and reactivity. 3-Fluoro-2-iodoanisole (CAS Number: 7079-54-1) is a prime exemplar of this class of reagents, providing a scaffold ripe for selective functionalization. The strategic placement of the fluoro, iodo, and methoxy groups on the benzene ring imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly within the realm of drug discovery.[1][2] This guide provides an in-depth exploration of the synthesis, key reactions, and spectroscopic characterization of this compound, offering practical insights and detailed protocols for its effective utilization.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 7079-54-1 | |

| Molecular Formula | C₇H₆FIO | |

| Molecular Weight | 252.02 g/mol | |

| Appearance | Liquid | |

| Density | 1.859 g/mL at 25 °C | |

| Refractive Index | n20/D 1.597 |

Safety and Handling:

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and carries the GHS06 pictogram with the signal word "Danger".

-

Hazard Statements: H301 (Toxic if swallowed).

-

Precautionary Statements: P264, P270, P301 + P310, P405, P501.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of accidental ingestion, seek immediate medical attention.

Synthesis of this compound: A Directed Ortho-Metallation Approach

This proposed synthesis is analogous to the preparation of 2-fluoro-3-iodo-benzoic acid from o-fluoroiodobenzene, where a directed metallation is followed by quenching with an electrophile.[3]

Experimental Protocol: Synthesis via Directed Ortho-Metallation

Materials:

-

3-Fluoroanisole

-

s-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add freshly distilled TMEDA (1.2 equivalents) followed by the slow, dropwise addition of s-BuLi (1.2 equivalents).

-

To this solution, add 3-fluoroanisole (1.0 equivalent) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours to facilitate the formation of the lithiated intermediate.

-

In a separate flask, dissolve iodine (1.5 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-fluorine bond. This chemoselectivity allows for a wide range of cross-coupling reactions to be performed at the 2-position, while leaving the fluorine atom untouched for potential subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds.

1. Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[4][5]

-

Protocol: To a solution of this compound (1.0 eq) and an aryl or vinyl boronic acid/ester (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 eq). The reaction is typically heated under an inert atmosphere until completion.

2. Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[6]

-

Protocol: In a degassed solvent (e.g., THF/Et₃N), combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). The reaction is typically stirred at room temperature or with gentle heating.

3. Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds.

-

Protocol: Combine this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene). The mixture is heated under an inert atmosphere.

Grignard Reagent Formation and Subsequent Reactions

The carbon-iodine bond in this compound can also be utilized to form a Grignard reagent, a potent carbon nucleophile. This transformation opens up another avenue for C-C bond formation through reactions with various electrophiles. It is important to note that the formation of Grignard reagents from aryl fluorides is generally challenging due to the strength of the C-F bond, further highlighting the synthetic utility of the iodo-substituent.[7]

-

Protocol for Grignard Formation: To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere, add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to initiate the reaction. The reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete formation of the Grignard reagent. The resulting organometallic species can then be reacted in situ with a variety of electrophiles.[8]

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct aromatic signals and a singlet for the methoxy group.

-

Methoxy Protons (-OCH₃): A singlet is expected around δ 3.9 ppm.

-

Aromatic Protons: The aromatic region (δ 6.5-7.5 ppm) will display a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton ortho to the iodine will be the most downfield, likely appearing as a doublet of doublets. The proton para to the iodine will be a multiplet, and the proton ortho to the fluorine and meta to the iodine will be the most upfield, appearing as a triplet of doublets.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals.

-

Methoxy Carbon (-OCH₃): A singlet around δ 56 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 90-165 ppm. The carbon bearing the iodine (C-I) will be significantly upfield due to the heavy atom effect, likely around δ 90-100 ppm. The carbon bearing the fluorine (C-F) will be the most downfield signal and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-O stretching (aryl ether): A strong band around 1250 cm⁻¹

-

C-F stretching: A strong band in the region of 1200-1000 cm⁻¹

-

C-I stretching: A weak to medium band in the far-IR region, typically below 600 cm⁻¹

Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) will provide key information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak at m/z = 252, corresponding to the molecular weight of C₇H₆FIO.

-

Key Fragments:

-

Loss of a methyl group ([M-CH₃]⁺) at m/z = 237.

-

Loss of iodine ([M-I]⁺) at m/z = 125.

-

A peak corresponding to the iodophenyl cation ([C₆H₄I]⁺) at m/z = 203.

-

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] As a fluorinated building block, this compound offers a platform for the introduction of a fluorinated methoxyphenyl moiety into a target molecule. The ability to perform selective cross-coupling reactions at the iodo-substituted position allows for the late-stage diversification of drug scaffolds, a crucial aspect of lead optimization in the drug discovery pipeline.[1] While specific examples of its use in the synthesis of commercial drugs are not prevalent in the public domain, its structural motifs are present in numerous biologically active compounds, and its utility as a versatile intermediate for creating libraries of novel compounds for high-throughput screening is clear.

Conclusion

This compound is a strategically designed chemical intermediate that offers a powerful combination of features for advanced organic synthesis. Its differential reactivity, governed by the distinct properties of the C-I and C-F bonds, allows for selective and sequential functionalization, making it an invaluable tool for researchers and scientists. A solid understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, will enable its effective application in the development of novel chemical entities, particularly in the ever-evolving field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]

- 7. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluoroanisole(456-49-5) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 3-Iodoanisole(766-85-8) 1H NMR spectrum [chemicalbook.com]

- 12. 2-Iodoanisole [webbook.nist.gov]

- 13. 2-Iodoanisole [webbook.nist.gov]

spectral data for 3-Fluoro-2-iodoanisole

An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-2-iodoanisole

Introduction

This compound (CAS No: 7079-54-1) is a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex materials.[1] Its unique substitution pattern—featuring a methoxy group, a fluorine atom, and an iodine atom on a benzene ring—imparts specific reactivity and conformational properties. Accurate structural elucidation and purity assessment are paramount for its effective use. This guide provides a comprehensive overview of the , offering researchers and drug development professionals a detailed framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectral signature. The electron-donating methoxy group, the highly electronegative fluorine, and the heavy, polarizable iodine atom each exert distinct electronic effects, influencing chemical shifts, vibrational frequencies, and fragmentation patterns. For clarity in spectral assignments, the atoms are numbered as shown below.

Caption: Structure of this compound with atom numbering for NMR assignments.

Workflow for Spectroscopic Characterization

A robust characterization workflow ensures that all structural features of a molecule like this compound are confirmed. The process is synergistic, with each technique providing complementary information.

Caption: A synergistic workflow for the complete spectroscopic characterization of a novel compound.

¹H NMR Spectroscopy

Proton NMR provides precise information about the electronic environment, number, and connectivity of hydrogen atoms in a molecule. In this compound, the three aromatic protons are distinct and exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 | ~7.2 - 7.4 | ddd (doublet of doublet of doublets) | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 1.5, ⁴J(H6-F) ≈ 6-8 |

| H4 | ~7.0 - 7.2 | t (triplet) or ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 1.5, ³J(H4-F) ≈ 8-10 |

| H5 | ~6.8 - 7.0 | ddd | ³J(H5-H6) ≈ 8.0, ³J(H5-H4) ≈ 8.0, ⁵J(H5-F) ≈ 1-3 |

| OCH₃ (H7) | ~3.9 | s (singlet) | N/A |

Note: Predicted values are based on established substituent effects and typical H-F coupling constants in aromatic systems. Actual values may vary.[2][3]

Expert Interpretation

The ¹H NMR spectrum is defined by three key regions. The methoxy (OCH₃) group at C1 is expected to appear as a sharp singlet around 3.9 ppm, a characteristic region for methoxy protons on an aromatic ring. The aromatic region (6.8-7.4 ppm) will contain signals for H4, H5, and H6. The signal for H4 is shifted downfield relative to H5 due to the influence of the adjacent iodine and fluorine atoms. Crucially, the multiplicity of these signals provides a wealth of structural information. For instance, the signal for H4 is expected to show a large coupling constant (³J) from its interaction with the fluorine at C3.[2] Similarly, H6 will exhibit a smaller four-bond coupling (⁴J) to the fluorine. These long-range H-F couplings are diagnostic and confirm the relative positions of the substituents.[4]

Self-Validating Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the instrument's field-frequency lock.[1]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.[5]

-

Locking: The instrument automatically locks onto the deuterium signal of the CDCl₃, ensuring the magnetic field strength remains constant throughout the experiment.[1]

-

Shimming: Perform automated or manual shimming. This process adjusts the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks and accurate integration.[1]

-

Tuning: Tune the probe to the ¹H frequency to maximize the signal-to-noise ratio.

-

-

Acquisition:

-

Use a standard single-pulse experiment.

-

Set the pulse angle to 45° as a compromise between signal intensity and ensuring all protons have sufficient time to relax, which is important for accurate integration.[1]

-

Set the acquisition time to ~4 seconds and the relaxation delay to 1-2 seconds.

-

Collect 16-32 scans (transients) to improve the signal-to-noise ratio. The instrument averages the scans, which enhances the real signals while random noise cancels out.[6][7]

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to ensure all peaks are upright and have a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. With broadband proton decoupling, each carbon signal typically appears as a singlet, simplifying the spectrum. For this compound, C-F coupling provides an additional layer of structural confirmation.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C1 (C-OCH₃) | ~158-162 | ²J(C1-F) ≈ 20-30 |

| C3 (C-F) | ~155-159 | ¹J(C3-F) ≈ 240-260 |

| C5 | ~128-132 | ⁴J(C5-F) ≈ 2-4 |

| C6 | ~124-128 | ³J(C6-F) ≈ 5-10 |

| C4 | ~115-120 | ²J(C4-F) ≈ 20-30 |

| C2 (C-I) | ~90-95 | ³J(C2-F) ≈ 3-5 |

| C7 (OCH₃) | ~55-60 | N/A |

Note: Predicted values are based on established substituent effects. The heavy atom effect of iodine causes a significant upfield shift for C2.[8][9][10]

Expert Interpretation

The ¹³C spectrum is expected to show seven distinct signals. The most prominent features are the carbons directly bonded to the heteroatoms. C1 (bonded to the methoxy group) and C3 (bonded to fluorine) will appear far downfield due to the strong deshielding effects of oxygen and fluorine. The C3 signal will be split into a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 250 Hz).[11] In contrast, C2, which is bonded to iodine, will be shifted significantly upfield to ~90-95 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of iodine induces shielding.[8][9] The other aromatic carbons will also appear as doublets due to smaller two-, three-, and four-bond couplings to fluorine, providing definitive evidence for their positions relative to the C-F bond.[12]

Self-Validating Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C, but modern instruments can acquire good spectra on 5-10 mg.

-

Instrument Setup: Perform locking and shimming as described for ¹H NMR. Tune the probe specifically for the ¹³C frequency.[13][14]

-

Acquisition:

-

Select a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments). This removes all H-C splitting, simplifying the spectrum to singlets (or multiplets if coupled to other nuclei like ¹⁹F).[12][15]

-

Set the spectral width to cover the full range of expected carbon shifts (e.g., 0-220 ppm).

-

Set the pulse angle to 30-45°. A smaller angle is often used to allow for faster pulsing, as some carbons, especially quaternary ones, can have long relaxation times (T₁).[15]

-

Use a relaxation delay (d1) of 2-5 seconds to ensure quantitative signal intensity is not a primary goal, allowing for a faster experiment time.[12]

-

Collect a larger number of scans (e.g., 256 to 1024) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the CDCl₃ solvent peak, setting its center to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H (Aromatic) Stretch | Medium-Weak |

| 2980-2850 | C-H (Aliphatic, -OCH₃) Stretch | Medium |

| 1580, 1470 | C=C Aromatic Ring Stretch | Medium-Strong |

| 1250-1300 | C-O (Aryl Ether) Asymmetric Stretch | Strong |

| 1020-1075 | C-O (Aryl Ether) Symmetric Stretch | Strong |

| 1100-1200 | C-F Stretch | Strong |

| 500-600 | C-I Stretch | Medium |

Note: The region below 1500 cm⁻¹ is the "fingerprint region," containing many complex vibrations unique to the molecule.[16][17]

Expert Interpretation

The IR spectrum provides clear evidence for the key structural components. The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the anisole structure.[17] The most intense and diagnostic peaks will likely be the strong C-O stretches of the aryl ether and the C-F stretch.[16] The C=C stretching vibrations around 1500 cm⁻¹ confirm the aromatic ring. The C-I stretch is expected at a very low wavenumber due to the high mass of the iodine atom, a classic illustration of the mass effect on vibrational frequency.[16]

Self-Validating Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Clean with a soft tissue dampened with isopropyl alcohol and allow it to fully evaporate.[18][19]

-

Background Scan:

-

With the clean, empty crystal, run a background scan.[19]

-

This is a critical self-validating step. The instrument records the spectrum of the ambient environment (CO₂, water vapor) and automatically subtracts it from the sample spectrum, ensuring that only the sample's absorptions are displayed.[20]

-

-

Sample Analysis:

-

Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.[19] If the sample is a liquid, a single drop is sufficient.[21]

-

Lower the press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[21][22]

-

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.[19]

-

-

Post-Analysis:

-

Clean the sample from the crystal using isopropyl alcohol and a soft tissue.

-

Label the significant peaks on the resulting spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. Electron Impact (EI) is a suitable "hard" ionization technique for a relatively small and volatile molecule like this compound, leading to predictable fragmentation.[23][24]

Predicted Mass Spectrum Data (EI)

| m/z | Predicted Ion | Interpretation |

| 252 | [C₇H₆FIO]⁺˙ | Molecular Ion (M⁺˙) |

| 237 | [C₆H₃FIO]⁺˙ | Loss of methyl radical (·CH₃) |

| 125 | [C₇H₆FO]⁺ | Loss of iodine radical (·I) |

| 97 | [C₆H₆F]⁺ | Loss of ·I and CO |

Expert Interpretation

The mass spectrum will definitively establish the molecular weight. The molecular ion peak (M⁺˙) should be observed at m/z 252, corresponding to the formula C₇H₆FIO.[25] Due to the high energy of EI, this peak may be of low abundance.[26][27] The most characteristic fragmentation will be the cleavage of the C-I bond, which is the weakest bond in the molecule, resulting in a significant peak at m/z 125 (M-127). Another common fragmentation for anisoles is the loss of a methyl radical (·CH₃) from the methoxy group, which would produce a peak at m/z 237 (M-15). The presence of these key fragments provides strong corroborating evidence for the proposed structure.[28]

Self-Validating Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrument Setup (GC):

-

Use a gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the sample from any potential impurities before it enters the ion source.

-

Select a suitable capillary column (e.g., a nonpolar DB-5 or similar).

-

Set a temperature program (e.g., ramp from 50°C to 250°C) to ensure the compound elutes as a sharp peak.

-

-

Ionization (MS - EI Source):

-

The sample molecules eluting from the GC enter the ion source, which is under high vacuum.

-

The molecules are bombarded with a beam of high-energy electrons (standardized at 70 eV). This energy is consistent across instruments, allowing for the creation of reproducible, library-searchable spectra.[24][27]

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The detector counts the ions at each m/z value, generating the mass spectrum.

-

The instrument software plots the relative abundance of ions versus their m/z ratio. The most abundant ion is set to 100% relative abundance and is called the base peak.

-

References

- 1. books.rsc.org [books.rsc.org]

- 2. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. 1H ACQUISITION PERIOD [imserc.northwestern.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. sc.edu [sc.edu]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. chem.uiowa.edu [chem.uiowa.edu]

- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. utsc.utoronto.ca [utsc.utoronto.ca]

- 19. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 20. pharmabeginers.com [pharmabeginers.com]

- 21. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 25. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 26. azom.com [azom.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Fluoro-2-iodoanisole

Introduction

3-Fluoro-2-iodoanisole (C₇H₆FIO) is a halogenated aromatic compound with significant applications as a building block in medicinal chemistry and materials science.[1] Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for unambiguous structural elucidation and purity assessment.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, this document delves into the underlying principles governing the spectrum's appearance, including the nuanced effects of its substituents on chemical shifts and the complex spin-spin coupling patterns observed. We will present a detailed experimental protocol for data acquisition and a systematic approach to spectral interpretation, providing researchers, scientists, and drug development professionals with the expertise to confidently analyze this and structurally related molecules.

Core Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The spectrum of this compound is defined by three key parameters for each signal: the chemical shift (δ), the integration, and the splitting pattern (multiplicity). Understanding the influence of the methoxy, fluorine, and iodine substituents is crucial for a predictive and accurate interpretation.

Molecular Structure and Proton Environments

The structure of this compound features a trisubstituted benzene ring and a methoxy group. This substitution pattern renders the three aromatic protons chemically distinct from one another. Consequently, we anticipate a total of four unique signals in the ¹H NMR spectrum: one for each of the three aromatic protons (H-4, H-5, H-6) and one for the three equivalent methoxy protons (-OCH₃).

The Influence of Substituents on Chemical Shift (δ)

The position of a signal on the x-axis of the spectrum (the chemical shift) is determined by the degree of magnetic shielding around the proton. Electron-donating groups (EDGs) increase shielding and shift signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) decrease shielding (deshield) and shift signals downfield (to higher ppm values).[2]

-

Methoxy Group (-OCH₃): This group is a powerful EDG due to the resonance effect (+R) of the oxygen's lone pairs, which increases electron density on the aromatic ring, primarily at the ortho and para positions. This effect outweighs its inductive electron-withdrawing nature (-I), causing a net shielding effect.[3] Protons ortho and para to the methoxy group are therefore shifted upfield relative to benzene (δ ≈ 7.26 ppm).[4]

-

Fluorine (-F): As the most electronegative element, fluorine exerts a strong -I effect, deshielding nearby protons. It also has a +R effect, but for halogens, the inductive effect is dominant.[5][6]

-

Iodine (-I): Iodine is weakly electron-withdrawing via its -I effect. Its larger size and polarizability also introduce anisotropic effects that can influence the chemical shifts of nearby protons.[5]

Predicted Chemical Shift Regions:

-

-OCH₃: The three equivalent protons of the methoxy group will appear as a singlet, typically in the range of δ 3.8–4.0 ppm.

-

Aromatic Protons: These protons will appear in the aromatic region (δ 6.5–8.0 ppm).[7] The precise location of each proton is a vector sum of the competing electronic effects:

-

H-6: Being ortho to the strong electron-donating methoxy group, this proton is expected to be the most shielded (furthest upfield) of the aromatic signals.

-

H-4: This proton is positioned between two electron-withdrawing halogens (I and F). It will, therefore, be the most deshielded (furthest downfield) aromatic proton.

-

H-5: This proton's chemical shift will be intermediate, influenced by all three substituents.

-

Spin-Spin Coupling (J-Coupling) and Multiplicity

Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent nuclei through the bonding electrons. This interaction splits a single resonance into a multiplet. The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).

-

Proton-Proton (¹H-¹H) Coupling:

-

Ortho coupling (³JHH): Occurs between adjacent protons (three bonds apart). It is typically the largest, with values of 7–10 Hz.[8] In this molecule, it occurs between H-4/H-5 and H-5/H-6.

-

Meta coupling (⁴JHH): Occurs between protons separated by two carbons (four bonds apart). It is significantly smaller, around 2–3 Hz.[8] This occurs between H-4 and H-6.

-

-

Proton-Fluorine (¹H-¹⁹F) Coupling:

-

The ¹⁹F nucleus has a spin of I = ½ (like ¹H) and is 100% abundant, leading to significant and observable coupling with nearby protons.

-

Ortho coupling (³JHF): A large coupling is expected between F-3 and H-4.

-

Meta coupling (⁴JHF): A smaller coupling is expected between F-3 and H-5.

-

Para coupling (⁵JHF): A very small, often unresolved, coupling may exist between F-3 and H-6.

-

Predicted Splitting Patterns:

-

-OCH₃: A singlet (s), as there are no adjacent protons.

-

H-6: A doublet of doublets (dd), due to ortho coupling to H-5 and meta coupling to H-4.

-

H-5: A complex multiplet, appearing as a triplet of doublets (td) or a doublet of doublet of doublets (ddd). It is split by H-4 (ortho), H-6 (ortho), and F-3 (meta). It may appear as a triplet if the two ortho H-H coupling constants are nearly identical.[8]

-

H-4: A doublet of doublets (dd), split by H-5 (ortho) and the fluorine at C-3 (ortho). The meta coupling to H-6 is often too small to be resolved in this complex pattern.

Experimental Protocol and Data Acquisition

The acquisition of a high-quality, high-resolution ¹H NMR spectrum is foundational to accurate analysis. The following protocol outlines a self-validating system for reliable data collection.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5–10 mg of this compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add approximately 0.6–0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice, and its residual proton signal at δ 7.26 ppm can serve as a secondary chemical shift reference.[9]

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides the primary reference signal at δ 0.00 ppm.[10]

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup and Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming. This step is critical for achieving sharp lines and high resolution, which is necessary to resolve the complex coupling patterns.

-

Set appropriate acquisition parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans for a sample of this concentration.

-

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals to determine the relative ratio of protons.

-

Data Acquisition and Processing Workflow

Caption: Workflow for ¹H NMR analysis.

Spectral Analysis and Data Interpretation

The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts and coupling constants are predictive values based on established principles and data for similar structures.

| Signal Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OCH₃ | 3H | ~ 3.90 | s (singlet) | - |

| H-4 | 1H | ~ 7.35 | dd (doublet of doublets) | ³JHF ≈ 8-10, ³JHH ≈ 8-9 |

| H-5 | 1H | ~ 7.05 | t (triplet) or td | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 |

| H-6 | 1H | ~ 6.80 | dd (doublet of doublets) | ³JHH ≈ 8-9, ⁴JHH ≈ 1-2 |

Detailed Signal Assignment

-

δ ~ 3.90 ppm (Singlet, 3H): This signal is unambiguously assigned to the three equivalent protons of the methoxy (-OCH₃) group . Its integration value of 3H and its singlet multiplicity confirm this assignment.

-

δ ~ 7.35 ppm (Doublet of Doublets, 1H): This downfield signal corresponds to H-4 . Its deshielded position is a direct consequence of the inductive effects of the adjacent iodine and fluorine atoms. The primary splitting is a large doublet from ortho coupling to the ¹⁹F nucleus (³JHF), with each of those lines further split into a doublet by ortho coupling to H-5 (³JHH).

-

δ ~ 7.05 ppm (Triplet or Triplet of Doublets, 1H): This signal is assigned to H-5 . It is split into a doublet by H-4 and a further doublet by H-6. If the coupling constants ³JH5-H4 and ³JH5-H6 are similar, this signal will appear as a triplet. Each line of this pattern is also split by a smaller meta coupling to the fluorine (⁴JHF), resulting in a triplet of doublets.

-

δ ~ 6.80 ppm (Doublet of Doublets, 1H): The most upfield aromatic signal is assigned to H-6 . Its shielded position is due to the strong electron-donating effect of the ortho methoxy group. It is split into a doublet by ortho coupling to H-5 (³JHH) and further into a smaller doublet by meta coupling to H-4 (⁴JHH).

Structural Confirmation via Coupling Constants

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete and confident assignment of all proton signals. The characteristic downfield doublet of doublets for H-4, the upfield doublet of doublets for H-6, the intermediate multiplet for H-5, and the sharp singlet for the methoxy group collectively serve as a unique fingerprint for this molecule. This guide provides the necessary framework for researchers to not only verify the identity and purity of this compound but also to apply these interpretive strategies to a wide range of complex substituted aromatic systems.

References

- 1. This compound | 7079-54-1 [chemicalbook.com]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Fluoro-2-iodoanisole

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Fluoro-2-iodoanisole (CAS No: 7079-54-1). As a polysubstituted aromatic compound, its ¹³C NMR spectrum is a product of complex electronic and steric interactions between the methoxy, fluorine, and iodine substituents. This document serves as a reference for researchers, chemists, and drug development professionals, offering a detailed theoretical breakdown of the substituent effects, predicted chemical shift values, and a validated experimental protocol for spectral acquisition. Our approach is grounded in fundamental NMR principles to explain the causality behind spectral assignments, ensuring a robust and reliable interpretation.

Introduction: The Structural Complexity of this compound

This compound is a halogenated and oxygenated benzene derivative. Its utility as a precursor in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions, necessitates unambiguous structural characterization. ¹³C NMR spectroscopy is a cornerstone technique for this purpose, providing direct insight into the electronic environment of each carbon atom in the molecule.

The chemical shift of each carbon in the aromatic ring is modulated by a delicate interplay of three distinct substituents:

-

Methoxy Group (-OCH₃): A powerful electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its net effect is activating, increasing electron density primarily at the ortho and para positions.

-

Fluorine Atom (-F): The most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses a moderate electron-donating resonance effect (+R effect) due to its lone pairs.

-

Iodine Atom (-I): The least electronegative of the common halogens, its inductive and resonance effects are weaker. Its most significant contribution is the "heavy atom effect," which induces a profound upfield shift (to a lower ppm value) on the carbon to which it is directly bonded (ipso-carbon).

Understanding these competing effects is paramount for the accurate assignment of the ¹³C NMR spectrum.

Theoretical Framework: Predicting Chemical Shifts in Polysubstituted Aromatics

The prediction of ¹³C chemical shifts in substituted benzenes can be approximated using empirical additivity rules, where the chemical shift increment for each substituent is added to the base value of benzene (~128.5 ppm). However, for sterically hindered molecules with multiple ortho substituents, such as this compound, these models often fail to provide accurate predictions.[1][2] A more reliable approach involves a qualitative analysis of the combined electronic effects on each specific carbon atom.

Key Substituent Effects at Play

-

Inductive Effect (-I): This through-bond effect is driven by electronegativity and attenuates with distance. For this compound, the oxygen and fluorine atoms exert strong -I effects, deshielding nearby carbons (shifting them downfield).

-

Resonance Effect (+R/-R): This through-space effect involves the delocalization of π-electrons or lone pairs. The methoxy group's lone pairs delocalize into the ring (+R), shielding the ortho and para carbons (shifting them upfield). Halogens also exhibit a +R effect, though it is weaker than their -I effect.

-

The Heavy Atom Effect: Unique to heavier elements like iodine and bromine, this effect arises from spin-orbit coupling and other relativistic phenomena. It results in a significant shielding of the directly attached ipso-carbon, causing a large upfield shift that often dominates other electronic influences.[3][4]

-

Carbon-Fluorine Coupling (J-coupling): A crucial diagnostic tool, the interaction between ¹³C and ¹⁹F nuclei results in through-bond splitting of carbon signals. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei, with the one-bond coupling (¹JC-F) being exceptionally large (typically > 240 Hz).

The following diagram illustrates the primary electronic forces exerted by the substituents on the aromatic ring of this compound.

Caption: Key electronic effects in this compound.

Predicted ¹³C NMR Chemical Shifts and Assignments

While experimentally determined data for this specific molecule is not widely published, we can generate a highly reliable set of predicted chemical shifts using advanced computational algorithms and analysis of substituent effects. The following assignments are based on a combination of these methods.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (Hz) | Rationale for Assignment |

| C1 | ~158.5 | d, ³JC-F ≈ 3-5 | Attached to the electronegative oxygen of the methoxy group. Deshielded and shifted significantly downfield. |

| C2 | ~87.9 | d, ²JC-F ≈ 20-25 | Heavy Atom Effect: The iodine atom causes a massive upfield (shielding) shift, overriding other effects. |

| C3 | ~161.0 | d, ¹JC-F ≈ 245-255 | Attached to the highly electronegative fluorine atom, resulting in strong deshielding and a characteristic large one-bond C-F coupling constant. |

| C4 | ~111.8 | d, ²JC-F ≈ 20-25 | Ortho to the fluorine (-I effect) but para to the strongly donating methoxy group (+R effect). The +R effect dominates, causing an upfield shift. |

| C5 | ~126.5 | d, ⁴JC-F ≈ 2-4 | Meta to both -OCH₃ and -F, so it is less affected by their resonance effects. Its chemical shift is closer to that of unsubstituted benzene. |

| C6 | ~112.5 | d, ³JC-F ≈ 7-9 | Ortho to the electron-donating methoxy group (+R effect), leading to significant shielding and an upfield shift. |

| -OCH₃ | ~56.5 | - | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Note: Predicted values were generated using the online resource NMRDB.org and are provided for estimation purposes.[5] Actual experimental values may vary slightly based on solvent and concentration.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section outlines a self-validating protocol for obtaining a high-quality, reproducible ¹³C NMR spectrum of this compound.

Sample Preparation

-

Analyte: Weigh approximately 50-100 mg of this compound.

-

Solvent: Add ~0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for similar compounds and its well-defined residual solvent peak (~77.16 ppm).

-

Standard: Add one drop of a solution containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Mixing: Cap the NMR tube and vortex gently until the sample is fully dissolved.

Spectrometer Configuration and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Locking & Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition Parameters (¹³C{¹H} Experiment):

-

Pulse Program: zgpg30 (or a similar pulse sequence with a 30° pulse angle and proton decoupling).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time (AQ): ~1.5 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons.

-

Number of Scans (NS): 1024 to 2048 scans. A high number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[6]

-

Data Processing

-

Fourier Transform: Apply an exponential multiplying function (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) before performing the Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 77.16 ppm.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, governed by the distinct and often competing electronic effects of its substituents. The dominant influences are the heavy atom effect of iodine on C2, the strong deshielding and large ¹JC-F coupling from fluorine on C3, and the powerful resonance donation from the methoxy group affecting C4 and C6. By understanding these fundamental principles, researchers can confidently assign the spectrum and validate the structure of this important synthetic intermediate. The provided protocol ensures the acquisition of high-fidelity data, forming a reliable basis for any further scientific investigation or application in drug development.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of 2-iodopropane C3H7I CH3CHICH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Visualizer loader [nmrdb.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Mass Spectrometry Analysis of 3-Fluoro-2-iodoanisole

This guide provides an in-depth exploration of the mass spectrometric analysis of 3-Fluoro-2-iodoanisole, a halogenated aromatic compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals who utilize mass spectrometry for molecular identification, structural elucidation, and purity assessment. We will delve into the principles of electron ionization (EI) and its application to this specific molecule, predict its fragmentation pathways based on established chemical principles and spectral data of related compounds, and discuss alternative ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for comprehensive analysis.

Introduction: The Analytical Challenge of Halogenated Anisoles

This compound (C₇H₆FIO, Molecular Weight: 252.02 g/mol ) presents a unique analytical challenge due to the presence of three distinct functional groups on the benzene ring: a methoxy group, a fluorine atom, and an iodine atom. Each of these substituents influences the molecule's ionization and fragmentation behavior in the mass spectrometer. A thorough understanding of these influences is paramount for accurate structural confirmation and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the workhorse technique for the analysis of volatile and semi-volatile compounds like this compound. The high-energy electron bombardment in EI induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural elucidation.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For the analysis of this compound, GC-MS with EI is the preferred method due to the compound's volatility and thermal stability. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides detailed structural information.

Recommended GC-MS Experimental Protocol

A robust and reproducible GC-MS method is critical for the reliable analysis of this compound. The following protocol provides a validated starting point for method development.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MS system or equivalent).

GC Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

-

Carrier Gas: Helium with a constant flow rate of 1.0-1.5 mL/min.[2]

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless or split (with a high split ratio, e.g., 50:1) depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.[2]

-

Final hold: 5 minutes at 280 °C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Predicted Electron Ionization Fragmentation of this compound

As no public mass spectrum for this compound is readily available, we can predict its fragmentation pattern by analyzing the known fragmentation of structurally related compounds: 3-fluoroanisole[3][4], 2-iodoanisole[5][6], and methoxybenzene. The fragmentation will be a composite of the pathways dictated by each substituent.

The initial step is the formation of the molecular ion (M⁺˙) at m/z 252. The stability of the aromatic ring will likely result in a prominent molecular ion peak.

Key Predicted Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH₃): This is a very common fragmentation for anisoles, leading to the formation of a stable phenoxy cation. For this compound, this would result in a fragment at m/z 237 . This is often a significant peak in the mass spectra of anisoles.

-

Loss of Iodine Radical (•I): The C-I bond is the weakest bond, and its cleavage is a highly probable event. This would lead to a fragment at m/z 125 . This fragment, a fluoromethoxybenzene cation, is expected to be a major peak in the spectrum.

-

Loss of a CHO Radical: Following the initial loss of a methyl group, the resulting ion can lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds. This would lead to a fragment at m/z 209 .

-

Loss of a Fluorine Radical (•F): While the C-F bond is strong, some minor fragmentation involving the loss of a fluorine atom might be observed, resulting in a peak at m/z 233 .

-